

An In-depth Technical Guide to 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Nitrobenzonitrile

Cat. No.: B078329

[Get Quote](#)

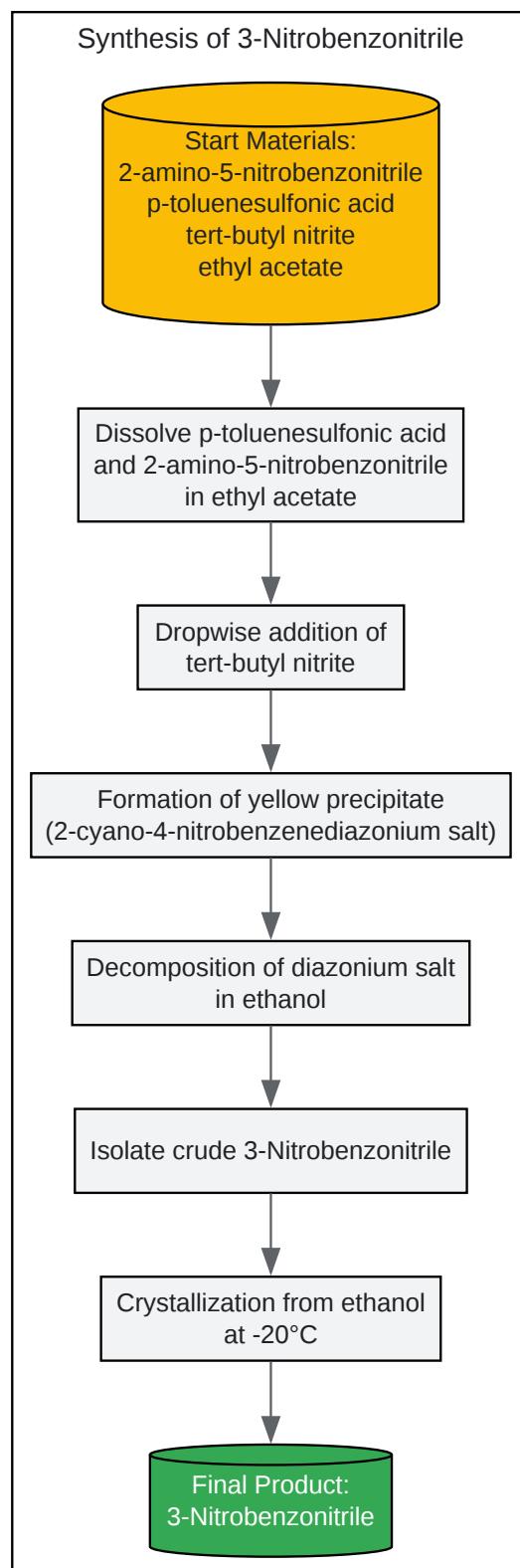
Introduction

3-Nitrobenzonitrile, with the CAS number 619-24-9, is an organic compound featuring both a nitro group (-NO₂) and a nitrile group (-CN) attached to a benzene ring at the meta position.^[1] This unique substitution pattern makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.^[1] It typically appears as a pale yellow crystalline powder or needles.^{[1][2]} Its chemical versatility, stemming from the reactivity of its functional groups, has led to its use in the development of pharmaceuticals, agrochemicals, and dyes.^[1] Furthermore, it has found a niche application in analytical chemistry as a matrix for matrix-assisted ionization vacuum (MAIV) mass spectrometry.^{[2][3]}

Chemical and Physical Properties

A comprehensive summary of the key physical and chemical properties of **3-Nitrobenzonitrile** is presented below. This data is essential for its handling, storage, and application in various chemical processes.

Property	Value	Reference(s)
CAS Number	619-24-9	[4]
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[4]
Molecular Weight	148.12 g/mol	[5][4]
Appearance	Yellowish crystalline powder or needles	[1][2]
Melting Point	114-117 °C	[1]
Boiling Point	164-166 °C	
Density	0.33 g/cm ³ at 20 °C	
Bulk Density	~500 kg/m ³	
Water Solubility	1.7 g/L at 25 °C	
Solubility in Ether	Very soluble	[1]
Vapor Pressure	0.00217 mmHg	
logP	1.17	
SMILES	C1=CC(=CC(=C1)--INVALID-LINK--[O-])C#N	[5]
InChI	1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H	[5]


Synthesis and Experimental Protocols

One documented method for the synthesis of **3-Nitrobenzonitrile** involves the decomposition of a diazonium salt derived from 2-amino-5-nitrobenzonitrile.[6]

Experimental Protocol: Synthesis via Diazonium Salt Decomposition[6]

- Dissolve p-toluenesulfonic acid monohydrate (3 mmol) in 15 mL of ethyl acetate.
- Add 2-amino-5-nitrobenzonitrile (3 mmol) to the solution.

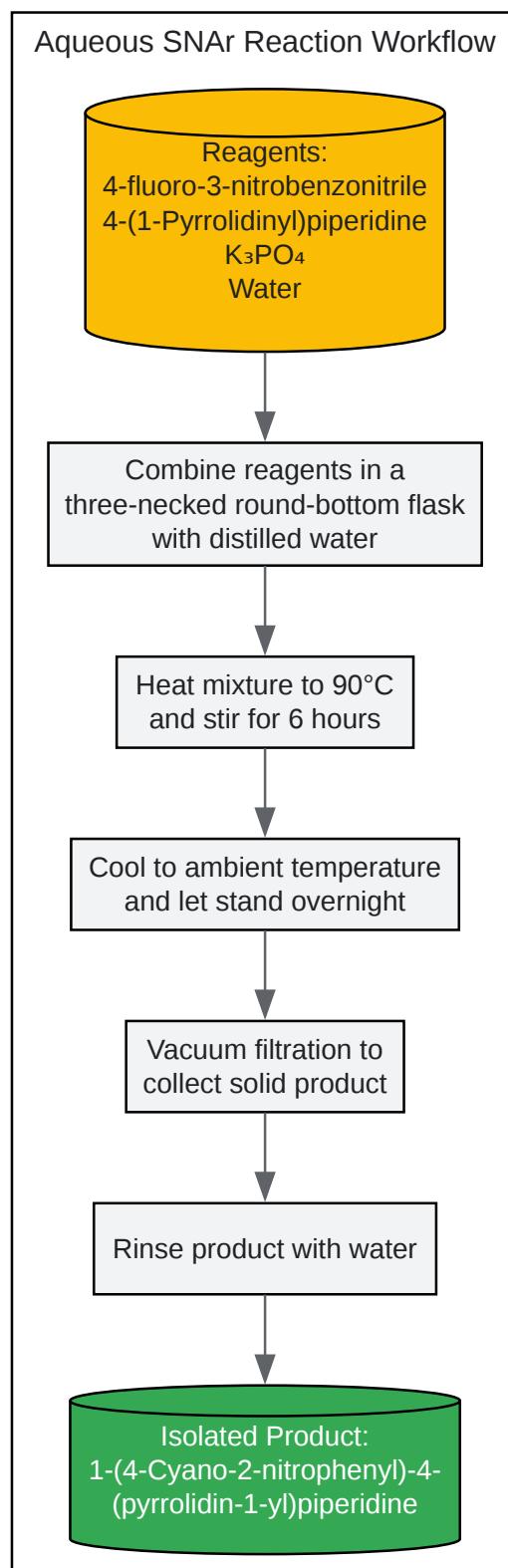
- Add tert-butyl nitrite (9 mmol) dropwise to the mixture, which will result in the formation of a yellow precipitate of 2-cyano-4-nitrobenzenediazonium p-toluenesulfonate.
- The diazonium salt is then decomposed in ethanol to yield **3-Nitrobenzonitrile**.
- The final product can be isolated as an off-white solid and further purified by crystallization from an ethanol solution at -20°C.

[Click to download full resolution via product page](#)**Synthesis of 3-Nitrobenzonitrile via Diazonium Salt.**

Chemical Reactivity and Applications in Drug Development

The chemical behavior of **3-Nitrobenzonitrile** is dominated by its two functional groups.^[1] The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr) under certain conditions.^[1] The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a variety of derivatives.^[1]

These reactive properties make **3-Nitrobenzonitrile** a crucial building block in the synthesis of pharmaceuticals. For example, the nitro group can be reduced to an amino group, a common transformation in the construction of heterocyclic systems found in many biologically active compounds.^[1]


Application in Nucleophilic Aromatic Substitution (SNAr) Reactions

A scalable and environmentally friendly SNAr reaction using 4-fluoro-**3-nitrobenzonitrile** (a closely related compound) has been demonstrated in water, showcasing a sustainable synthetic route.^[7] This type of reaction is fundamental in pharmaceutical process chemistry.

Experimental Protocol: Aqueous SNAr Reaction^[7]

- To a 300 mL three-necked round-bottom flask, add distilled water (90 mL).
- Dissolve K₃PO₄ (55.1 mmol, 1.11 equiv) in the water.
- Add 4-(1-Pyrrolidinyl)piperidine (50.2 mmol, 1.01 equiv) and dissolve.
- Add 4-fluoro-**3-nitrobenzonitrile** (49.8 mmol, 1.00 equiv).
- Rinse the flask with an additional 10 mL of distilled water.
- Heat the reaction mixture to 90 °C and stir for 6 hours.
- Cool the mixture to ambient temperature and allow it to stand overnight without agitation.

- Collect the resulting solid product by vacuum filtration and rinse twice with water.

[Click to download full resolution via product page](#)

Workflow for an aqueous SNAr reaction.

Safety and Handling

3-Nitrobenzonitrile is a hazardous substance and requires careful handling in a laboratory setting.[5][8] It is harmful if swallowed, inhaled, or in contact with skin.[5] Metabolism of the compound may release cyanide, which can lead to severe health effects.[8]

Hazard Class & Statement	Precautionary Measures & PPE	Reference(s)
Acute Toxicity (Oral)	H302: Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.	[9]
Acute Toxicity (Dermal)	H312: Harmful in contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.	[9]
Acute Toxicity (Inhalation)	H332: Harmful if inhaled. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.	[8]
Eye Irritation	Causes eye irritation. Wear eye protection such as safety goggles. If in eyes, rinse cautiously with water for several minutes.	[8]
Personal Protective Equipment (PPE)	Eyeshields, protective gloves (Nitrile rubber recommended), dust mask (type N95 or P2), and protective clothing are necessary.	[8]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.	[8]
Stability	Stable under normal storage and handling conditions. Avoid	[8]

dust formation as fine dust can lead to the danger of a dust explosion.

Disposal	Dispose of contents and container to an approved waste disposal plant.	[10]
----------	--	------

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbino.com]
- 2. 3-Nitrobenzonitrile | 619-24-9 [chemicalbook.com]
- 3. 3-Nitrobenzonitrile 98 619-24-9 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Nitrobenzonitrile(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078329#3-nitrobenzonitrile-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com